molecular formula C24H22N4O3S B11584156 (3Z)-1-methyl-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-1-methyl-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11584156
M. Wt: 446.5 g/mol
InChI Key: YNNQYPFBHGETJH-VXPUYCOJSA-N
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Description

1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that features a unique fusion of triazole, thiazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through the cyclocondensation of hydrazine derivatives with carbon disulfide or other suitable reagents.

    Construction of the thiazole ring: This involves the reaction of the triazole intermediate with thiourea or similar compounds under acidic or basic conditions.

    Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.

    Final coupling: The final step involves coupling the triazole-thiazole intermediate with the indole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.

    Purification techniques: Use of chromatography, recrystallization, or other methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Investigation of its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: Use as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds such as:

The uniqueness of 1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific fusion of triazole, thiazole, and indole moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H22N4O3S/c1-3-4-7-14-31-16-12-10-15(11-13-16)21-25-24-28(26-21)23(30)20(32-24)19-17-8-5-6-9-18(17)27(2)22(19)29/h5-6,8-13H,3-4,7,14H2,1-2H3/b20-19-

InChI Key

YNNQYPFBHGETJH-VXPUYCOJSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/SC3=N2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)SC3=N2

Origin of Product

United States

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